Orvepitant

Catalog No.
S538258
CAS No.
579475-18-6
M.F
C31H35F7N4O2
M. Wt
628.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orvepitant

CAS Number

579475-18-6

Product Name

Orvepitant

IUPAC Name

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide

Molecular Formula

C31H35F7N4O2

Molecular Weight

628.6 g/mol

InChI

InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24+,25+,27-/m1/s1

InChI Key

XWNBGDJPEXZSQM-VZOBGQTKSA-N

SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O

solubility

Soluble in DMSO, not in water

Synonyms

Orvepitant; GW-823296; GW823296; GW 823296; GW823296X.

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O

The exact mass of the compound Orvepitant is 628.26482 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Orvepitant is a small molecule drug classified as a neurokinin-1 receptor antagonist. It is primarily designed to block the action of substance P, a neuropeptide involved in pain perception and inflammatory processes. The molecular formula of orvepitant is C₃₁H₃₅F₇N₄O₂, and it features a complex structure that allows it to penetrate the blood-brain barrier effectively, making it suitable for central nervous system applications . Orvepitant has been investigated for various therapeutic indications, particularly chronic refractory cough and other conditions associated with neurokinin-1 receptor activity.

Typical of complex organic compounds. It can react with other pharmacological agents, such as amiodarone and methotrexate, indicating potential interactions that may influence its efficacy and safety profile . The specific reaction pathways include:

  • Hydrolysis: In aqueous environments, orvepitant may hydrolyze, affecting its pharmacokinetics.
  • Metabolic Deactivation: Cytochrome P450 enzymes may metabolize orvepitant, leading to various metabolites that could have different biological activities.

Orvepitant exhibits significant biological activity as a neurokinin-1 receptor antagonist. It has shown efficacy in reducing cough frequency and severity in clinical studies involving patients with chronic refractory cough. For instance, a Phase 2 pilot study demonstrated that orvepitant significantly reduced daytime cough frequency by an average of 26% after four weeks of treatment . Additionally, it has been noted for its potential antipruritic effects in patients undergoing epidermal growth factor receptor inhibitor therapy, where it alleviated symptoms like pruritus and skin rash .

The synthesis of orvepitant involves several steps typical of complex organic synthesis. While specific detailed synthetic routes are proprietary, the general approach includes:

  • Formation of Key Intermediates: Initial reactions produce key intermediates that contain the essential functional groups necessary for the final structure.
  • Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of orvepitant.
  • Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity and yield.

Orvepitant is primarily being explored for its application in treating:

  • Chronic Refractory Cough: It has shown promising results in reducing cough frequency and improving quality of life in affected patients.
  • Pruritus Management: Due to its antagonistic action on neurokinin-1 receptors, it is being investigated for alleviating itch associated with certain cancer treatments .
  • Potential Use in Pain Management: Given its mechanism of action, further research may reveal additional applications in pain management.

Interaction studies involving orvepitant have highlighted its pharmacokinetic properties and potential drug-drug interactions. Notably:

  • CYP450 Interactions: As with many drugs metabolized by cytochrome P450 enzymes, orvepitant may interact with other medications processed by the same pathways, necessitating careful monitoring during co-administration.
  • Clinical Trials: Ongoing clinical trials are assessing the safety and efficacy of orvepitant when used alongside other therapies for chronic cough and related conditions .

Orvepitant shares similarities with other neurokinin-1 receptor antagonists but possesses unique attributes that differentiate it from these compounds. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
AprepitantC23H21F7N4O2First-in-class NK1 receptor antagonist
LanipepantC29H34F3N3O2Selective for NK1 receptors
NetupitantC22H30F7N3O2Used mainly for chemotherapy-induced nausea
MaropitantC25H27ClN4O2Developed for veterinary use

Orvepitant's ability to penetrate the blood-brain barrier effectively allows for central nervous system applications, which may not be as pronounced in some similar compounds . Additionally, its specific efficacy profile in chronic cough management sets it apart from others primarily focused on nausea and vomiting.

Orvepitant, chemically known as (2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide, represents a structurally complex neurokinin-1 receptor antagonist that requires sophisticated synthetic approaches [1] [2] [3]. The compound contains multiple stereogenic centers and a distinctive hexahydropyrrolo[1,2-a]pyrazine bicyclic system, making its synthesis a challenging endeavor in medicinal chemistry.

The primary synthetic strategy for orvepitant involves a convergent approach that builds the molecule through sequential formation of key structural motifs. The synthetic route typically begins with the construction of the piperidine core bearing the 4-fluoro-2-methylphenyl substituent, followed by installation of the complex carboxamide side chain containing the 3,5-bis(trifluoromethyl)phenyl group [1] [4]. The hexahydropyrrolo[1,2-a]pyrazin-2-yl moiety is introduced through a sophisticated cyclization strategy that establishes the bicyclic ring system with correct stereochemistry.

The synthetic complexity of orvepitant arises from the need to control multiple stereogenic centers throughout the molecule. The (2R,4S) configuration of the piperidine ring and the (8aS) stereochemistry of the pyrrolo[1,2-a]pyrazine system require careful selection of chiral building blocks or asymmetric transformations [3] [5]. Contemporary synthetic approaches employ chiral auxiliaries, asymmetric catalysis, or resolution techniques to achieve the desired stereochemical outcome.

Advanced synthetic methodologies have been developed to address the challenges associated with constructing the pyrrolo[1,2-a]pyrazine core. These include cascade cyclization reactions, multicomponent coupling strategies, and metal-catalyzed transformations that enable efficient formation of the bicyclic system [6] [7] [8]. The use of heterogeneous catalytic hydrogenation and reductive cyclization techniques has proven particularly valuable for establishing the saturated nitrogen-containing ring system [9].

Key Intermediates in Synthesis

The synthesis of orvepitant involves several critical intermediates that serve as strategic building blocks for the final compound. The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one intermediate represents one of the most important synthetic precursors, as it contains the complete bicyclic core with the correct stereochemical configuration [1] [10] [11]. This intermediate is typically prepared through a carefully orchestrated sequence involving cyclization of appropriately functionalized precursors.

The piperidine carboxamide intermediate constitutes another crucial building block in the synthetic pathway. This intermediate features the complete piperidine ring system with the 4-fluoro-2-methylphenyl substituent and the elaborate carboxamide side chain bearing the 3,5-bis(trifluoromethyl)phenyl group [1] [12]. The formation of this intermediate requires precise control of stereochemistry at the piperidine 2- and 4-positions to ensure the desired (2R,4S) configuration.

Synthetic strategies for constructing the pyrrolo[1,2-a]pyrazine system often involve dioxime intermediates that undergo catalytic reductive cyclization. These dioxime precursors are prepared through sequential Michael addition reactions of nitrosoalkenes to appropriate amine substrates [9]. The subsequent reductive cyclization, typically carried out using palladium on carbon under hydrogen atmosphere, establishes the bicyclic ring system with high stereoselectivity.

Advanced synthetic approaches have identified α-azidoketone intermediates as valuable precursors for pyrazine ring formation. These intermediates undergo cyclization reactions with α-aminomethyloxime derivatives in the presence of specialized catalysts such as polyvinylpyridine and dibutyltin dichloride [13]. This methodology enables late-stage installation of the pyrazine moiety with excellent regioselectivity and functional group tolerance.

Purification Methodologies

The purification of orvepitant and its synthetic intermediates requires sophisticated chromatographic and crystallization techniques due to the structural complexity and multiple stereogenic centers present in the molecule [1] [14] [15]. Traditional column chromatography using silica gel remains a fundamental purification method, particularly for early synthetic intermediates where complete separation of diastereomers or constitutional isomers is required.

High-performance liquid chromatography serves as the primary analytical and preparative purification technique for orvepitant synthesis [10] [16]. The method employs reversed-phase columns with gradient elution systems optimized for the separation of closely related structural analogs. Typical mobile phase systems combine acetonitrile or methanol with aqueous buffers, with careful pH adjustment to optimize retention and resolution of the target compound and impurities.

Crystallization-based purification strategies play a crucial role in obtaining orvepitant with high chemical purity and defined polymorphic form [1] [14] [15]. The crystallization process typically involves dissolution of crude material in suitable organic solvents followed by controlled precipitation through temperature reduction, solvent evaporation, or antisolvent addition. Common solvents for crystallization include isopropanol, ethyl acetate, and tert-butyl methyl ether, often used in combination to optimize crystal formation and purity.

Specialized purification techniques such as preparative supercritical fluid chromatography have been employed for challenging separations, particularly when dealing with chiral impurities or closely related structural analogs [17]. These techniques offer enhanced selectivity and reduced solvent consumption compared to traditional methods, making them particularly valuable for large-scale purification operations.

Salt Formation and Polymorphism

The development of pharmaceutically acceptable salt forms of orvepitant represents a critical aspect of its chemical development, with particular emphasis on improving solubility, stability, and bioavailability characteristics [1] [18] [19]. The free base form of orvepitant exhibits limited aqueous solubility, necessitating the formation of acid addition salts to enhance pharmaceutical properties.

Maleate Salt Synthesis

The maleate salt of orvepitant represents the most extensively studied and pharmaceutically relevant salt form, offering superior stability and processing characteristics compared to the free base [1] [10] [14]. The synthesis of orvepitant maleate involves treatment of the free base with maleic acid in carefully controlled stoichiometric ratios to ensure complete salt formation without excess acid contamination.

The preparation methodology involves dissolution of orvepitant hydrochloride in ethyl acetate and water, followed by treatment with aqueous ammonia to liberate the free base [10]. The organic layer is separated and washed with sodium chloride solution to remove inorganic impurities. The purified free base solution is then concentrated and treated with a stoichiometric amount of maleic acid dissolved in isopropanol. The resulting solution is treated with iso-octane and stirred overnight to promote crystallization of the maleate salt.

The maleate salt formation process requires careful control of reaction conditions including temperature, solvent composition, and stirring rate to ensure reproducible crystal formation [1] [10]. The final purification involves multiple evaporation cycles with tert-butyl methyl ether to remove residual solvents and achieve the desired polymorphic form. Nuclear magnetic resonance spectroscopy confirms the successful salt formation through characteristic chemical shifts observed for the maleic acid component.

Crystal Form Optimization

Orvepitant maleate exhibits polymorphism, with Form 1 representing the thermodynamically stable anhydrous crystalline modification that possesses optimal pharmaceutical properties [1] [14] [20]. This polymorphic form demonstrates exceptional stability, non-hygroscopic behavior, and excellent processing characteristics that make it suitable for pharmaceutical formulation development.

The crystal structure optimization of orvepitant maleate Form 1 is characterized by distinctive X-ray powder diffraction patterns that serve as fingerprint identification for this specific polymorphic form [1] [14]. The characteristic diffraction peaks appear at 2θ angles of 7.3±0.1, 7.5±0.1, 10.9±0.1, 12.7±0.1, and 16.5±0.1 degrees when measured using copper Kα radiation, corresponding to d-spacings of 12.2, 11.8, 8.1, 7.0, and 5.4 Angstroms respectively.

Crystallographic ParameterValueMethod
Key 2θ Peaks (°)7.3, 7.5, 10.9, 12.7, 16.5Cu Kα XRD
Corresponding d-spacings (Å)12.2, 11.8, 8.1, 7.0, 5.4Calculated
DSC Endotherm Onset (°C)142Differential Scanning Calorimetry
DSC Exotherm Onset (°C)155Differential Scanning Calorimetry
Crystal FormAnhydrous Form 1XRD Analysis
HygroscopicityNon-hygroscopicGravimetric Analysis

Thermal analysis of orvepitant maleate Form 1 reveals characteristic differential scanning calorimetry profiles with an endotherm onset at 142°C, an exotherm onset at 155°C, and a final endotherm onset at 235°C [14]. These thermal transitions provide definitive identification markers for the polymorphic form and demonstrate the thermal stability of the crystalline material under pharmaceutical processing conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

10

Exact Mass

628.26482351 g/mol

Monoisotopic Mass

628.26482351 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IIU6V0W3JD

Drug Indication

Treatment of refractory chronic cough

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Tachykinin
TACR1 (NK1R) [HSA:6869] [KO:K04222]

Other CAS

579475-18-6

Wikipedia

Orvepitant

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 07-15-2023
1: Di Fabio R, Alvaro G, Braggio S, Carletti R, Gerrard PA, Griffante C, Marchioro C, Pozzan A, Melotto S, Poffe A, Piccoli L, Ratti E, Tranquillini E, Trower M, Spada S, Corsi M. Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate. Bioorg Med Chem. 2013 Nov 1;21(21):6264-73. doi: 10.1016/j.bmc.2013.09.001. Epub 2013 Sep 11. PubMed PMID: 24075145.
2: Ratti E, Bettica P, Alexander R, Archer G, Carpenter D, Evoniuk G, Gomeni R, Lawson E, Lopez M, Millns H, Rabiner EA, Trist D, Trower M, Zamuner S, Krishnan R, Fava M. Full central neurokinin-1 receptor blockade is required for efficacy in depression: evidence from orvepitant clinical studies. J Psychopharmacol. 2013 May;27(5):424-34. doi: 10.1177/0269881113480990. Epub 2013 Mar 28. PubMed PMID: 23539641.

Explore Compound Types